1-Azaspiro[4.5]decan-4-one, hydrochloride
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Overview
Description
1-Azaspiro[4.5]decan-4-one, hydrochloride is a spirocyclic compound that features a unique structural motif. The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.5]decan-4-one, hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexanone with an amine under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.5]decan-4-one, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-Azaspiro[4.5]decan-4-one, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decan-4-one, hydrochloride involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, these compounds can block the necroptosis pathway, offering therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
1-Azaspiro[4.5]decan-4-one, hydrochloride can be compared with other spirocyclic compounds such as:
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against RIPK1.
1-Oxa-4-azaspiro[4.5]decane: Used in the synthesis of various pharmacologically active molecules.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structural features and its versatile reactivity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
89732-51-4 |
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Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-azaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-4-7-10-9(8)5-2-1-3-6-9;/h10H,1-7H2;1H |
InChI Key |
FKDFTWZJVXTCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)CCN2.Cl |
Origin of Product |
United States |
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